molecular formula C18H14ClNO5 B13586145 1,3-Dioxoisoindolin-2-yl 2-(4-chlorophenoxy)-2-methylpropanoate

1,3-Dioxoisoindolin-2-yl 2-(4-chlorophenoxy)-2-methylpropanoate

Cat. No.: B13586145
M. Wt: 359.8 g/mol
InChI Key: RWXIZKSDDANFFB-UHFFFAOYSA-N
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Description

1,3-Dioxoisoindolin-2-yl 2-(4-chlorophenoxy)-2-methylpropanoate is a compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a 1,3-dioxoisoindolin-2-yl moiety attached to a 2-(4-chlorophenoxy)-2-methylpropanoate group, making it a unique molecule with potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxoisoindolin-2-yl 2-(4-chlorophenoxy)-2-methylpropanoate typically involves the reaction of isoindoline-1,3-dione with 2-(4-chlorophenoxy)-2-methylpropanoic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the ester bond. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds followed by their coupling under optimized conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxoisoindolin-2-yl 2-(4-chlorophenoxy)-2-methylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-Dioxoisoindolin-2-yl 2-(4-chlorophenoxy)-2-methylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxoisoindolin-2-yl 2-(4-chlorophenoxy)-2-methylpropanoate is unique due to its specific structural features, which confer distinct biological activities.

Properties

Molecular Formula

C18H14ClNO5

Molecular Weight

359.8 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 2-(4-chlorophenoxy)-2-methylpropanoate

InChI

InChI=1S/C18H14ClNO5/c1-18(2,24-12-9-7-11(19)8-10-12)17(23)25-20-15(21)13-5-3-4-6-14(13)16(20)22/h3-10H,1-2H3

InChI Key

RWXIZKSDDANFFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)ON1C(=O)C2=CC=CC=C2C1=O)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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